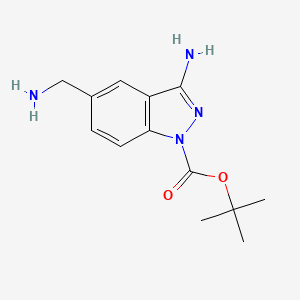
4-Chloro-2-fluoro-5-nitrobenzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-fluoro-5-nitrobenzoyl chloride is an organic compound with the molecular formula C7H2Cl2FNO3. It is a derivative of benzoyl chloride, characterized by the presence of chloro, fluoro, and nitro substituents on the benzene ring. This compound is typically a colorless to pale yellow crystalline solid and is soluble in organic solvents such as alcohols, ethers, and chlorinated hydrocarbons .
Preparation Methods
4-Chloro-2-fluoro-5-nitrobenzoyl chloride is commonly synthesized through the reaction of 4-chloro-2-fluoro-5-nitrobenzoic acid with thionyl chloride. The reaction is typically carried out under reflux conditions, where the benzoic acid derivative is treated with an excess of thionyl chloride, resulting in the formation of the acyl chloride . The reaction can be represented as follows:
C7H3ClFNO4+SOCl2→C7H2Cl2FNO3+SO2+HCl
Chemical Reactions Analysis
4-Chloro-2-fluoro-5-nitrobenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives. Common reagents include alcohols, amines, and water.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Hydrolysis: The compound can be hydrolyzed to the corresponding carboxylic acid in the presence of water or aqueous base.
Scientific Research Applications
4-Chloro-2-fluoro-5-nitrobenzoyl chloride is an important intermediate in organic synthesis. It is widely used in the preparation of various pharmaceuticals, agrochemicals, and dyes. Its applications include:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the derivatization of biological molecules for analytical purposes.
Medicine: Utilized in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-fluoro-5-nitrobenzoyl chloride primarily involves its reactivity as an acyl chloride. The compound readily reacts with nucleophiles, leading to the formation of various derivatives. The nitro group can undergo reduction to form amino derivatives, which may further participate in biochemical pathways. The chloro and fluoro substituents influence the compound’s reactivity and stability, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
4-Chloro-2-fluoro-5-nitrobenzoyl chloride can be compared with other benzoyl chloride derivatives, such as:
4-Chloro-3-nitrobenzoyl chloride: Similar in structure but lacks the fluoro substituent, which affects its reactivity and applications.
2-Fluoro-5-nitrobenzoyl chloride: Lacks the chloro substituent, leading to differences in chemical behavior and uses.
4-Fluoro-3-nitrobenzoyl chloride: Lacks the chloro substituent, resulting in distinct reactivity patterns.
Properties
Molecular Formula |
C7H2Cl2FNO3 |
|---|---|
Molecular Weight |
238.00 g/mol |
IUPAC Name |
4-chloro-2-fluoro-5-nitrobenzoyl chloride |
InChI |
InChI=1S/C7H2Cl2FNO3/c8-4-2-5(10)3(7(9)12)1-6(4)11(13)14/h1-2H |
InChI Key |
NXFZIWHSAARVQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])Cl)F)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


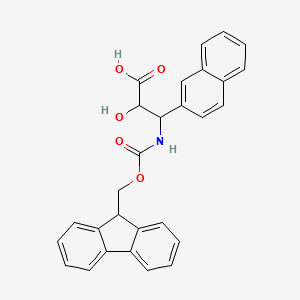
![2-((1E,3E)-3-(2-(1,3-dimethyl-1,3-dihydro-2H-benzo[d]imidazol-2-ylidene)ethylidene)-6-hydroxyhex-1-en-1-yl)-1,3-dimethyl-1H-benzo[d]imidazol-3-ium perchlorate](/img/structure/B12105251.png)
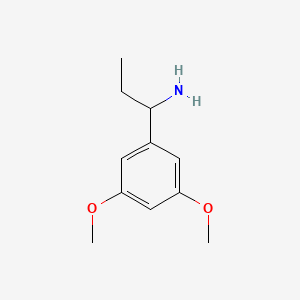





![(3-Hexanoyloxy-16-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) hexanoate](/img/structure/B12105274.png)

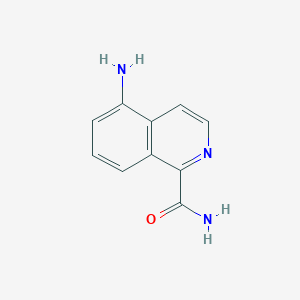
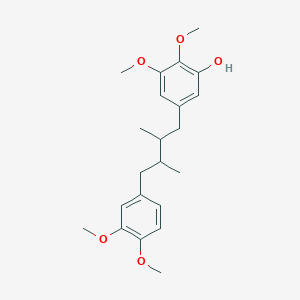
![Benzyl 2-[(2-ethoxy-5-oxooxolan-3-yl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B12105315.png)
